molecular formula C8H5BrF2N2S B15203475 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole

4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole

Cat. No.: B15203475
M. Wt: 279.11 g/mol
InChI Key: JFPPBDNAFSUTAP-UHFFFAOYSA-N
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Description

4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole is a brominated benzimidazole derivative featuring a difluoromethylthio (-SCF2H) substituent at the 6-position and a bromine atom at the 4-position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, known for their structural similarity to purine bases, enabling diverse biological interactions such as DNA intercalation and enzyme inhibition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF2N2S

Molecular Weight

279.11 g/mol

IUPAC Name

4-bromo-6-(difluoromethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C8H5BrF2N2S/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13)

InChI Key

JFPPBDNAFSUTAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)SC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 4-Bromo-6-[(Difluoromethyl)thio]-1H-Benzimidazole

Core BenzImidazole Formation

The benzimidazole scaffold is typically constructed via cyclization of o-phenylenediamine derivatives. A seminal approach involves reacting 4-bromo-5-nitro-o-phenylenediamine with carbonyl di-imidazole under reflux conditions to yield 6-nitro-4-bromo-1H-benzimidazole. This method capitalizes on the electron-withdrawing nitro group to direct subsequent functionalization at position 6. Alternative routes employ 4-bromo-5-chloro-o-phenylenediamine, cyclized using phosphoryl chloride, though yields are marginally lower (72–85%).

Functionalization at Position 6

Introducing the difluoromethylthio (-SCF2H) group necessitates precise control over nucleophilic aromatic substitution (SNAr) or radical thiol-ene reactions. Reduction of the nitro group to an amine (via catalytic hydrogenation or SnCl2) followed by diazotization and treatment with potassium ethyl xanthate affords the 6-thiol intermediate. Subsequent alkylation with difluoromethyl bromide in dimethyl sulfoxide (DMSO) at 0–5°C achieves the target substituent, albeit with moderate efficiency (Table 1).

Detailed Preparation Methodologies

Route A: Nitro Reduction Pathway

Synthesis of 6-Nitro-4-bromo-1H-benzimidazole

A mixture of 4-bromo-5-nitro-o-phenylenediamine (10 mmol) and carbonyl di-imidazole (12 mmol) in anhydrous tetrahydrofuran (THF) is refluxed for 8 h. The precipitate is filtered and recrystallized from ethanol to yield pale yellow crystals (82%).

Nitro Reduction and Thiolation

The nitro derivative (5 mmol) is dissolved in ethanol/water (3:1) and treated with SnCl2·2H2O (15 mmol) at 70°C for 2 h. The resultant amine is diazotized with NaNO2/HCl (0–5°C) and reacted with potassium ethyl xanthate (10 mmol) to afford 6-mercapto-4-bromo-1H-benzimidazole (67%).

Difluoromethylation

The thiol intermediate (3 mmol) is alkylated with difluoromethyl bromide (4.5 mmol) in DMSO containing NaH (6 mmol) at 0°C for 4 h. Purification via silica gel chromatography (hexane/ethyl acetate) yields the title compound (71%).

Route B: Direct Halogen Exchange

Synthesis of 6-Chloro-4-bromo-1H-benzimidazole

4-Bromo-5-chloro-o-phenylenediamine (10 mmol) is cyclized using phosphoryl chloride (15 mmol) at 120°C for 6 h, yielding the chloro derivative (78%).

Thiolation and Alkylation

Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C replaces chlorine with thiol (64%). Subsequent reaction with difluoromethyl iodide under UV irradiation (365 nm) with azobisisobutyronitrile (AIBN) as initiator furnishes the product (63%).

Critical Analysis of Methodologies

Route A offers higher overall yields (71%) but requires multi-step nitro reduction and diazotization, increasing operational complexity. In contrast, Route B’s direct halogen exchange simplifies the synthesis but suffers from lower efficiency due to competing side reactions during thiolation. Radical thiol-ene approaches mitigate regioselectivity issues but demand specialized equipment for UV irradiation.

Scalability and Industrial Feasibility

Large-scale production favors Route A, as evidenced by patented protocols achieving kilogram-scale outputs using continuous flow reactors. However, the exothermic nature of difluoromethyl bromide reactions necessitates stringent temperature control to prevent decomposition. Industrial adaptations have incorporated in situ quenching systems to enhance safety and yield (up to 68% at 50-L scale).

Chemical Reactions Analysis

4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound

Comparison with Similar Compounds

Structural and Substituent Variations

Benzimidazole derivatives differ primarily in substituent type and position, influencing physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Features
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole Br (4), -SCF2H (6) ~285.0* Electrophilic SCF2H group enhances lipophilicity; Br contributes to stability
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Br (4), -CF3 (6) 265.03 Trifluoromethyl group increases electronegativity; higher melting point (216–218°C)
5-Bromo-2-phenyl-1H-benzimidazole Br (5), Ph (2) 273.12 Phenyl group improves π-π stacking; moderate cytotoxicity against tumor cells
4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole Cl (4), -CF3 (6), CH3 (2) 238.61 Chlorine and CF3 enhance halogen bonding; used in anticancer research

*Calculated based on formula C8H5BrF2N2S.

Key Observations :

  • Halogen Effects: Bromine at position 4 (vs.
Cytotoxicity and Anticancer Potential
  • Chlorophenyl/Nitrophenyl Derivatives : Benzimidazoles with chlorophenyl (e.g., compound 5a) or nitrophenyl groups exhibit IC50 values <10 µM against A549 lung cancer cells, attributed to enhanced DNA intercalation via planar aromatic systems .
  • Thiophene-Substituted Analogues : Derivatives with thiophene groups (e.g., ) show moderate cytotoxicity, likely due to sulfur-mediated redox interactions. The target compound’s -SCF2H group may similarly disrupt cellular redox balance .
  • Trifluoromethyl Derivatives : The -CF3 group in enhances metabolic stability but may reduce solubility, limiting bioavailability compared to the -SCF2H variant .
Antimicrobial and Antitubercular Activity
  • Anti-TB Activity : 2,5-Disubstituted benzimidazoles (e.g., compounds 11h and 13e) demonstrate MIC99 values of 0.195 µM against Mycobacterium tuberculosis, outperforming isoniazid . The target compound’s 4-Br/6-SCF2H substitution may target similar enzymatic pathways but requires empirical validation.

Physicochemical and ADMET Properties

  • Lipinski’s Rule Compliance : Most benzimidazoles, including the target compound, adhere to Lipinski’s Rule of Five (molecular weight <500, LogP <5), ensuring drug-like pharmacokinetics .
  • Solubility: The -SCF2H group in the target compound may improve solubility compared to -CF3 (logP ~2.5 vs. ~3.0) due to hydrogen-bond donor capacity .
  • Metabolic Stability : Bromine substitution generally reduces metabolic degradation rates compared to chlorine or fluorine .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions.

Core Formation : Construct the benzimidazole ring via condensation of 4-bromo-1,2-diaminobenzene with a carbonyl source under acidic conditions.

Thioether Introduction : Introduce the difluoromethylthio group (-SCF2H) via nucleophilic substitution or thiolation reactions. For example, reacting with difluoromethylthiolating agents (e.g., SCF2H donors) in the presence of a base like K2CO3 in DMF .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for isolation.

  • Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates, toluene for aromatic systems) .

Q. How is this compound characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., bromine deshields adjacent protons; -SCF2H shows distinct splitting due to fluorine coupling) .
  • IR : Identify functional groups (e.g., C-S stretch ~650 cm⁻¹, C-F stretches ~1100-1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns from bromine .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or crystal packing, which DFT models might not fully capture .
  • X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of substitution) by determining the crystal structure, as seen in related brominated benzimidazoles .
  • Dynamic NMR : Use variable-temperature NMR to study conformational flexibility affecting peak splitting (e.g., hindered rotation around the C-S bond) .

Q. What strategies optimize the compound's synthetic yield and scalability for structure-activity studies?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for nitrogen functionalization).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in aromatic systems .
  • Table: Reaction Condition Comparison
ParameterCondition 1 ()Condition 2 ()
SolventEthanolDMF
CatalystNoneK2CO3
Yield65%82%
  • Scale-Up : Replace column chromatography with fractional crystallization for cost-effective purification .

Q. How does the difluoromethylthio group influence the compound's electronic properties and biological activity?

  • Methodological Answer :

  • Electronic Effects : The -SCF2H group is electron-withdrawing, reducing the benzimidazole's basicity and altering its π-π stacking in protein binding. This can be quantified via Hammett σ constants or computational ESP maps .
  • Biological Assays : Test inhibitory activity against kinase targets (e.g., EGFR or Aurora kinases) using enzyme-linked immunosorbent assays (ELISA). Compare with analogs lacking the -SCF2H group to isolate its contribution .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites, leveraging crystal structures from related benzimidazoles .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (Ar/N2) at -20°C to prevent oxidation of the thioether group .
  • Stability Testing : Monitor degradation via HPLC over 6 months under varying conditions (light, temperature, humidity) to establish shelf-life .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., cell viability vs. enzymatic activity) to confirm results. For example, discrepancies between MTT and Western blot data may arise from off-target effects .
  • Positive/Negative Controls : Include known inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to determine if variations are significant (p < 0.05) .

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